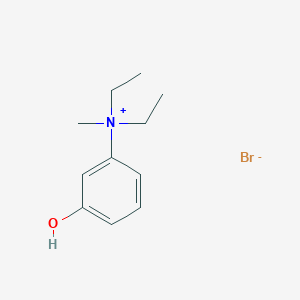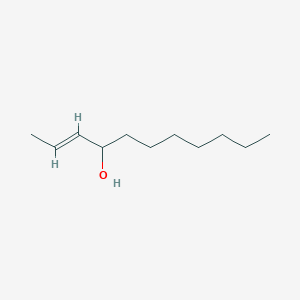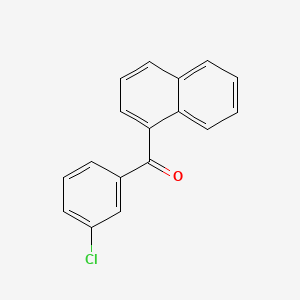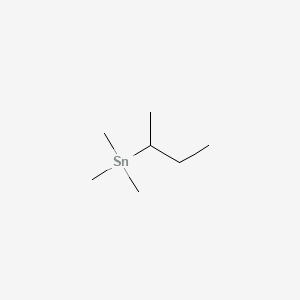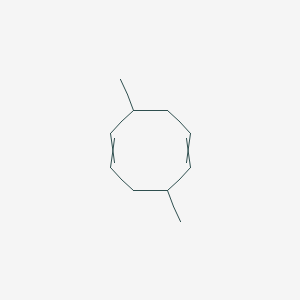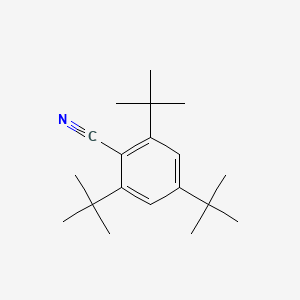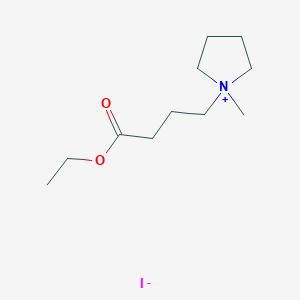![molecular formula C16H15FN2O5S B14699480 2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride CAS No. 19160-23-7](/img/structure/B14699480.png)
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride is a chemical compound known for its unique structure and properties It is composed of a benzenesulfonyl fluoride group attached to a butanoylamino chain, which is further connected to a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride typically involves multiple steps. One common method includes the following steps:
Amidation: The formation of an amide bond between the nitrophenyl group and a butanoyl chloride.
Sulfonylation: The attachment of a benzenesulfonyl fluoride group to the amide.
The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Aplicaciones Científicas De Investigación
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride has several applications in scientific research:
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is achieved through the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl fluoride: Lacks the butanoylamino and nitrophenyl groups, making it less specific in its reactivity.
4-Nitrophenyl butanoate: Contains the nitrophenyl and butanoate groups but lacks the sulfonyl fluoride group.
N-Butanoyl-4-nitroaniline: Contains the butanoylamino and nitrophenyl groups but lacks the sulfonyl fluoride group.
Uniqueness
2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride is unique due to the presence of all three functional groups: the nitrophenyl, butanoylamino, and benzenesulfonyl fluoride. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.
Propiedades
Número CAS |
19160-23-7 |
|---|---|
Fórmula molecular |
C16H15FN2O5S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-[4-(4-nitrophenyl)butanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15FN2O5S/c17-25(23,24)15-6-2-1-5-14(15)18-16(20)7-3-4-12-8-10-13(11-9-12)19(21)22/h1-2,5-6,8-11H,3-4,7H2,(H,18,20) |
Clave InChI |
SHKICSKXHAZURI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CCCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


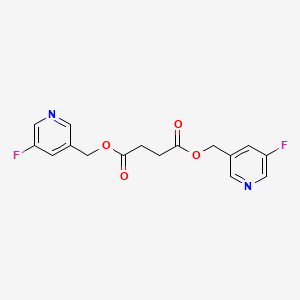
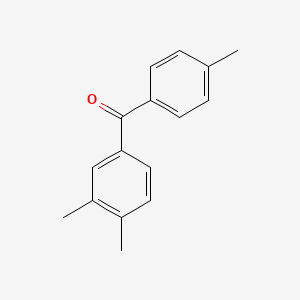
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
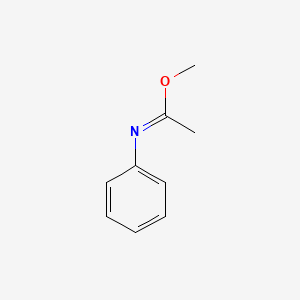
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)

